REACTION_CXSMILES
|
CS(C)=O.[CH:5]1([CH2:11][CH2:12][OH:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.C(N(CC)CC)C.O>C(Cl)Cl>[CH:5]1([CH2:11][CH:12]=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
oxazolyl dichloride
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted 3 times with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed 3 times each with saturated aqueous solutions of ammonium chloride and NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
WASH
|
Details
|
eluted with a mixed solution (chloroform:methanol=10:1)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: PERCENTYIELD | 58.4% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |